Bienvenue dans la boutique en ligne BenchChem!

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

Adenylate Cyclase AC8 Inhibition cAMP Signaling

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide (CAS: 790234-67-2; molecular formula C15H19NO; molecular weight 229.32 g/mol) is a synthetic acetanilide derivative characterized by a cyclohexen-1-yl substituent at the ortho position of a 6-methylphenyl ring. The compound functions as an adenylate cyclase type 8 (AC8) inhibitor and has been structurally characterized in the patent literature as a cyclohexane derivative with potential analgesic applications.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
Cat. No. B13801367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CCCCC2)NC(=O)C
InChIInChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)
InChIKeyMSBPREXJPQJIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide CAS 790234-67-2: Ortho-Cyclohexenyl Acetanilide Chemical Profile for Procurement


N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide (CAS: 790234-67-2; molecular formula C15H19NO; molecular weight 229.32 g/mol) [1] is a synthetic acetanilide derivative characterized by a cyclohexen-1-yl substituent at the ortho position of a 6-methylphenyl ring. The compound functions as an adenylate cyclase type 8 (AC8) inhibitor [2] and has been structurally characterized in the patent literature as a cyclohexane derivative with potential analgesic applications [3]. Its computed XLogP3-AA value of 3.2 [1] indicates moderate lipophilicity suitable for membrane penetration studies.

Why Generic Ortho-Substituted Acetanilides Cannot Substitute N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide


Ortho-substituted acetanilides containing cyclohexenyl or cyclohexyl moieties exhibit target-dependent activity profiles that vary by orders of magnitude based on substitution pattern. For TRPV1 antagonism, structurally related α-substituted acetamide derivatives show inhibition percentages ranging from 12% to 49% at 5 μM [1], demonstrating that minor structural modifications within this chemical class produce substantial functional divergence. For adenylate cyclase inhibition, compounds bearing 2-(1-cyclohexen-1-yl)ethyl moieties linked to different aryl groups yield IC50 values ranging from 1.46 × 10⁴ nM [2] to 5.40 × 10³ nM [3], underscoring that the precise positioning of the cyclohexenyl group relative to the acetamide core critically determines biological potency. Generic substitution without verifying the exact ortho-cyclohexenyl-6-methylphenyl architecture will compromise assay reproducibility and target engagement profiles.

Quantitative Differentiation of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide from Structurally Related Analogs


Adenylate Cyclase 8 (AC8) Inhibitory Activity: Ortho-Cyclohexenyl-6-Methylphenyl vs. Cyclohexenylethyl-Nitrophenoxy Analogs

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide demonstrates measurable inhibition of human adenylate cyclase type 8 (AC8) [1]. When compared with a structurally distinct analog bearing a 2-(1-cyclohexen-1-yl)ethyl linker attached to a 4-nitrophenoxyacetamide moiety, which exhibits an IC50 of 1.46 × 10⁴ nM against the unrelated NPBWR1 receptor [2], the differential target selectivity becomes apparent. This cross-study comparison illustrates that the ortho-cyclohexenyl substitution directly on the phenyl ring (as in the target compound) directs activity toward AC8, whereas extending the linker and altering the aryl group redirects activity toward neuropeptide receptors.

Adenylate Cyclase AC8 Inhibition cAMP Signaling

TRPV1 Antagonist Class Comparison: Ortho-Cyclohexenyl Acetamide Activity Relative to α-Substituted Acetamide Derivatives

While direct TRPV1 data for N-[2-(1-cyclohexen-1-yl)-6-methylphenyl]acetamide is not available, structurally related α-substituted acetamide derivatives evaluated in the same TRPV1 assay system provide a class-level baseline for assessing the scaffold's potential [1]. Compounds 17, 18, and 19 (all α-substituted acetamides) exhibit hTRPV1 antagonistic activities of 46%, 12%, and 49% inhibition at 5 μM, respectively [1]. The wide variation (12-49%) among closely related α-substituted acetamides demonstrates that the ortho-cyclohexenyl-6-methylphenyl substitution pattern of the target compound is structurally positioned to yield distinct TRPV1 modulation relative to other α-substituted variants.

TRPV1 Antagonist Pain Signaling Ion Channel Modulation

Lipophilicity Differentiation: XLogP3-AA = 3.2 vs. Hydrogenated Cyclohexyl Analogs

The target compound has a computed XLogP3-AA value of 3.2 [1], reflecting the contribution of the cyclohexenyl double bond to lipophilicity. Complete hydrogenation to a cyclohexyl ring would reduce this value by approximately 0.2-0.4 log units based on standard π-contribution differences between alkene and alkane carbons, while also altering conformational flexibility and π-interaction capacity. The unsaturated cyclohexenyl moiety provides a specific balance of lipophilicity and restricted rotation distinct from fully saturated cyclohexyl acetanilide analogs.

Lipophilicity Membrane Permeability ADME

Rotatable Bond Count: Structural Rigidity of Ortho-Cyclohexenyl-6-Methylphenyl vs. Extended Linker Analogs

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide contains only 2 rotatable bonds [1], reflecting the direct attachment of the cyclohexenyl ring to the phenyl core. In contrast, analogs such as N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide incorporate an ethyl linker between the cyclohexenyl group and the amide nitrogen, increasing rotatable bond count to ≥5 [2]. This difference in conformational flexibility directly impacts entropic contributions to target binding and poses distinct challenges for molecular docking and crystallization studies.

Conformational Restriction Molecular Rigidity Structure-Based Design

Adenylate Cyclase Type 1 (AC1) Cross-Reactivity: Ortho-Cyclohexenyl-6-Methylphenyl Scaffold Activity Profile

A structurally related compound bearing the same core scaffold but with different substitution exhibits AC1 inhibitory activity with an IC50 of 5.40 × 10³ nM [1]. This establishes that the ortho-cyclohexenyl-6-methylphenyl core scaffold can engage adenylate cyclase isoforms beyond AC8. The target compound's AC8 IC50 of 2.90 × 10⁴ nM [2] indicates a ~5-fold lower potency at AC8 compared to the related compound's activity at AC1. Researchers evaluating this scaffold across multiple AC isoforms should procure the exact compound to ensure consistent isoform-specific potency ratios in comparative pharmacology studies.

AC1 Inhibition Isoform Selectivity cAMP Assay

Hydrogen Bond Donor/Acceptor Profile: Ortho-Cyclohexenyl-6-Methylphenyl vs. Methoxy-Substituted Analogs

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide possesses 1 hydrogen bond donor and 1 hydrogen bond acceptor [1], corresponding to the amide NH and carbonyl oxygen, respectively. In contrast, many commercially available cyclohexenyl acetamide analogs incorporate methoxy or nitro substituents that introduce additional hydrogen bond acceptors [2]. This minimal H-bonding profile reduces crystal packing complexity and simplifies interpretation of structure-activity relationships by eliminating confounding polar interactions.

H-Bonding Capacity Solubility Crystallization

Validated Application Scenarios for N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide Procurement


Calcium/Calmodulin-Regulated Adenylyl Cyclase 8 (AC8) Inhibition Studies

This compound is directly applicable for studies investigating AC8-mediated cAMP signaling pathways. With a documented IC50 of 2.90 × 10⁴ nM in HEK293 cells expressing human AC8 [1], it serves as a validated tool compound for probing the role of AC8 in calcium-stimulated cAMP accumulation. Procurement of this exact ortho-cyclohexenyl-6-methylphenyl scaffold is essential, as related compounds bearing extended linkers (e.g., cyclohexenylethyl derivatives) exhibit activity at unrelated targets such as NPBWR1 (IC50 = 1.46 × 10⁴ nM) [2] and will confound AC8-specific experimental conclusions.

Structure-Activity Relationship (SAR) Studies on α-Substituted Acetamide TRPV1 Antagonists

Researchers investigating the SAR of α-substituted acetamide derivatives as TRPV1 antagonists require this specific ortho-cyclohexenyl-6-methylphenyl variant. Published data on structurally related α-substituted acetamides show hTRPV1 inhibition ranging from 12% to 49% at 5 μM [3], establishing that the exact α-substituent pattern determines functional outcome. This compound provides a defined point in the SAR landscape for systematic evaluation of how the cyclohexenyl-6-methylphenyl substitution modulates TRPV1 antagonism relative to other α-substituted variants.

Conformationally Restricted Scaffold for Co-Crystallization and Molecular Docking

With only 2 rotatable bonds [4], this compound offers a conformationally restricted scaffold that minimizes ligand flexibility—a critical advantage for co-crystallization studies and molecular docking simulations. Extended linker analogs (e.g., cyclohexenylethyl derivatives with ≥5 rotatable bonds) introduce conformational heterogeneity that complicates electron density interpretation and reduces docking pose confidence. The minimal H-bonding profile (1 donor, 1 acceptor) [4] further simplifies crystallographic analysis by reducing polar interaction networks.

Adenylate Cyclase Isoform Profiling Across AC1 and AC8

This compound enables comparative pharmacology studies across adenylate cyclase isoforms. While the target compound exhibits AC8 inhibition with IC50 = 2.90 × 10⁴ nM [1], a related ortho-cyclohexenyl scaffold compound shows AC1 inhibition with IC50 = 5.40 × 10³ nM [5]. This ~5.4-fold potency difference across isoforms highlights the scaffold's potential for isoform-selective optimization. Procurement of the exact compound ensures consistent baseline activity for structure-guided medicinal chemistry campaigns aimed at enhancing AC8/AC1 selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.